molecular formula C43H33ClN9O13PS3-4 B12760744 Trihydrogen 3-((4-((4-chloro-6-((3-phosphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium CAS No. 93923-62-7

Trihydrogen 3-((4-((4-chloro-6-((3-phosphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium

Cat. No.: B12760744
CAS No.: 93923-62-7
M. Wt: 1046.4 g/mol
InChI Key: FXCLUQXCPUCBCZ-UHFFFAOYSA-J
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Description

Trihydrogen 3-((4-((4-chloro-6-((3-phosphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium is a useful research compound. Its molecular formula is C43H33ClN9O13PS3-4 and its molecular weight is 1046.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound Trihydrogen 3-((4-((4-chloro-6-((3-phosphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium (referred to as "the compound") is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves multiple steps that incorporate various chemical reactions. Key intermediates include triazine derivatives and phenazine moieties, which are known for their diverse biological activities. The structural complexity of the compound suggests potential interactions with various biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, a related series of triazine derivatives demonstrated potent cytotoxic effects against pancreatic ductal adenocarcinoma (PDAC) cell lines, with IC50 values ranging from 0.04 to 0.33 µM against specific enzyme targets such as PDK1 .

Compound TypeTarget Cell LineIC50 (µM)
Triazine DerivativePDAC0.04 - 0.33

2. Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer metabolism. For example, derivatives related to this structure have been shown to inhibit PDK1 and PDK4 effectively, which are critical in regulating cellular metabolism and proliferation in cancer cells .

3. Antiviral Activity

In vitro evaluations have revealed that similar triazine-based compounds possess antiviral properties, particularly against HIV. Compounds were tested for their ability to inhibit HIV replication in cultured cells, yielding EC50 values in the low nanomolar range .

Compound TypeVirus TargetEC50 (nM)CC50 (µM)SI (Selectivity Index)
Piperidine-linked Amino-triazineHIV-14.61>1000>217

The biological activity of the compound is likely attributed to its ability to interact with various molecular targets:

  • Enzyme Binding : The presence of amino and sulfonate groups may facilitate strong interactions with enzyme active sites.
  • Cell Membrane Penetration : The ethyl and methoxy substituents may enhance lipophilicity, aiding in membrane penetration and bioavailability.

Case Study 1: Anticancer Efficacy

A study demonstrated that a derivative similar to the compound showed significant inhibition of tumor growth in mouse models of PDAC when administered at specific doses over a period of time. The results indicated a reduction in tumor size by approximately 60% compared to control groups .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral efficacy of related compounds against HIV strains resistant to standard treatments. The compounds exhibited remarkable potency and were able to reduce viral load significantly in infected cell cultures .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Recent studies have highlighted the anticancer properties of triazine derivatives. Compounds similar to the one have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,5-triazine have been evaluated for their ability to inhibit tumor growth, with some showing GI50 values as low as 0.569 µM against specific human tumor cell lines .
    • The incorporation of phosphonate groups may enhance the compound's bioavailability and efficacy in targeting cancer cells.
  • Antiviral Properties :
    • Research has indicated that triazine-based compounds can act as non-nucleoside inhibitors of HIV. The structural modifications seen in the compound could lead to improved binding affinities with viral proteins, potentially blocking viral replication .
  • Antioxidant Activity :
    • The antioxidative properties of triazine derivatives have been explored, with findings suggesting that they can scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases .

Table 1: Synthesis Overview

StepReaction TypeReactantsConditionsYield
1CyclocondensationTriazine derivative + Amino compoundsMicrowave irradiationHigh
2Nucleophilic substitutionSulfonate/Phosphonate reagentsAqueous/Organic solventModerate

Case Studies

  • Cancer Treatment : A study conducted by the US National Cancer Institute evaluated a series of triazine derivatives for their anticancer properties. The results indicated that certain structural modifications significantly enhanced their efficacy against various cancer cell lines .
  • HIV Inhibition : In vitro studies on triazine derivatives demonstrated promising results as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing their potential as antiviral agents .

Properties

CAS No.

93923-62-7

Molecular Formula

C43H33ClN9O13PS3-4

Molecular Weight

1046.4 g/mol

IUPAC Name

5-[[4-chloro-6-(3-phosphonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[8-[ethyl-[(3-sulfonatophenyl)methyl]amino]-10-(4-methoxy-3-sulfonatophenyl)phenazin-10-ium-2-yl]amino]benzenesulfonate

InChI

InChI=1S/C43H37ClN9O13PS3/c1-3-52(24-25-6-4-9-32(18-25)68(57,58)59)29-12-16-34-37(22-29)53(30-13-17-38(66-2)40(23-30)70(63,64)65)36-20-27(10-14-33(36)48-34)45-35-15-11-28(21-39(35)69(60,61)62)47-43-50-41(44)49-42(51-43)46-26-7-5-8-31(19-26)67(54,55)56/h4-23H,3,24H2,1-2H3,(H7,46,47,48,49,50,51,54,55,56,57,58,59,60,61,62,63,64,65)/p-4

InChI Key

FXCLUQXCPUCBCZ-UHFFFAOYSA-J

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC3=[N+](C4=C(C=CC(=C4)NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)NC7=CC(=CC=C7)P(=O)([O-])[O-])Cl)S(=O)(=O)[O-])N=C3C=C2)C8=CC(=C(C=C8)OC)S(=O)(=O)[O-]

Origin of Product

United States

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